

Spectroscopic Analysis of 2,3,4-Trifluorophenyl Isocyanate: A Technical Overview

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Compound of Interest

Compound Name: *2,3,4-Trifluorophenyl isocyanate*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characterization of **2,3,4-Trifluorophenyl isocyanate**. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic data (NMR, IR, MS) for this specific isomer, **2,3,4-Trifluorophenyl isocyanate** (CAS No. 190774-58-4), is not publicly available at this time.[1][2]

This document aims to provide valuable context for researchers by presenting a general overview of the expected spectroscopic characteristics of this molecule. This is achieved by summarizing available data for the closely related trifluoromethylphenyl isocyanate isomers. Additionally, this guide outlines standardized experimental protocols for the acquisition of such data and presents a logical workflow for the spectroscopic analysis of a novel fluorinated aromatic isocyanate.

Predicted and Comparative Spectroscopic Data

While specific data for **2,3,4-Trifluorophenyl isocyanate** is unavailable, the spectroscopic characteristics can be inferred by examining related, well-documented isomers. The following tables summarize the key spectroscopic data for 2-(Trifluoromethyl)phenyl isocyanate, 3-(Trifluoromethyl)phenyl isocyanate, and 4-(Trifluoromethyl)phenyl isocyanate. These compounds share key functional groups and a fluorinated benzene ring, making them useful comparators.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data of (Trifluoromethyl)phenyl Isocyanate Isomers

Compound	Solvent	Chemical Shift (δ) ppm
2-(Trifluoromethyl)phenyl isocyanate	CDCl ₃	7.62-7.19 (m, 4H)[3]
3-(Trifluoromethyl)phenyl isocyanate	Not Specified	Data not readily available in summarized form[4]
4-(Trifluoromethyl)phenyl isocyanate	Not Specified	Data available but not detailed in search results[5]

¹³C NMR Data of (Trifluoromethyl)phenyl Isocyanate Isomers

Compound	Solvent	Chemical Shift (δ) ppm
2-(Trifluoromethyl)phenyl isocyanate	Not Specified	Data available but not detailed in search results[6]
3-(Trifluoromethyl)phenyl isocyanate	Not Specified	Data not readily available in summarized form[7]
4-(Trifluoromethyl)phenyl isocyanate	Not Specified	Data available but not detailed in search results[5]

¹⁹F NMR Data of (Trifluoromethyl)phenyl Isocyanate Isomers

Specific ¹⁹F NMR data for these isomers were not readily available in the searched literature. However, for a related compound, 1-fluoro-4-(trifluoromethyl)benzene, the ¹⁹F chemical shift for the CF₃ group is reported at approximately -63 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy Data

The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.

Compound	Key IR Absorptions (cm ⁻¹)
2-(Trifluoromethyl)phenyl isocyanate	~2260 (strong, sharp, -N=C=O stretch)[8]
3-(Trifluoromethyl)phenyl isocyanate	~2260 (strong, sharp, -N=C=O stretch)[9]
4-(Trifluoromethyl)phenyl isocyanate	~2260 (strong, sharp, -N=C=O stretch)[10]
Expected for 2,3,4-Trifluorophenyl isocyanate	~2250-2275 (strong, sharp, -N=C=O stretch)

Additional bands related to C-F stretching and aromatic C-H and C=C vibrations are also expected.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Compound	Molecular Formula	Molecular Weight	Key MS Fragments (m/z)
2-(Trifluoromethyl)phenyl isocyanate	C ₈ H ₄ F ₃ NO[6]	187.12 g/mol [6]	187 (M ⁺), 168, 139, 109[3][6]
3-(Trifluoromethyl)phenyl isocyanate	C ₈ H ₄ F ₃ NO	187.12 g/mol	Data not detailed in search results
4-(Trifluoromethyl)phenyl isocyanate	C ₈ H ₄ F ₃ NO[5]	187.12 g/mol [5]	Data not detailed in search results
2,3,4-Trifluorophenyl isocyanate	C ₇ H ₂ F ₃ NO[1]	173.09 g/mol [1]	Expected: 173 (M ⁺)

Experimental Protocols

The following are generalized procedures for the synthesis of a phenyl isocyanate and the subsequent acquisition of spectroscopic data. These protocols are based on established

chemical literature.[\[8\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Synthesis of Phenyl Isocyanates via Phosgenation

A common method for the synthesis of isocyanates from the corresponding anilines involves the use of phosgene or a phosgene equivalent like triphosgene.

Materials:

- Appropriate aniline precursor (e.g., 2,3,4-trifluoroaniline)
- Triphosgene (bis(trichloromethyl) carbonate)
- Anhydrous, inert solvent (e.g., toluene, dichloromethane)
- A non-nucleophilic base (e.g., triethylamine)
- Standard Schlenk line or inert atmosphere glovebox equipment

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), a solution of the aniline in the chosen anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
- A solution of triphosgene (approximately 0.33-0.40 equivalents per equivalent of aniline) in the same solvent is added dropwise to the aniline solution at a controlled temperature, often starting at 0 °C.
- After the addition, the reaction mixture is typically heated to reflux and monitored by a suitable technique (e.g., thin-layer chromatography or IR spectroscopy by observing the disappearance of the N-H bands of the amine and the appearance of the N=C=O band of the isocyanate).
- Upon completion, the reaction mixture is cooled, and any precipitated salts (e.g., triethylammonium chloride) are removed by filtration.
- The solvent is removed from the filtrate under reduced pressure.

- The crude isocyanate product is then purified, typically by vacuum distillation, to yield the pure compound.

Spectroscopic Data Acquisition

NMR Spectroscopy:

- Sample Preparation: A small amount of the purified isocyanate (5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , acetone- d_6) in an NMR tube.
- Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments: Standard 1D ^1H , ^{13}C , and ^{19}F NMR spectra are recorded. For unambiguous assignments, 2D correlation experiments such as COSY (^1H - ^1H), HSQC (^1H - ^{13}C), and HMBC (^1H - ^{13}C long-range) may also be performed.

IR Spectroscopy:

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).

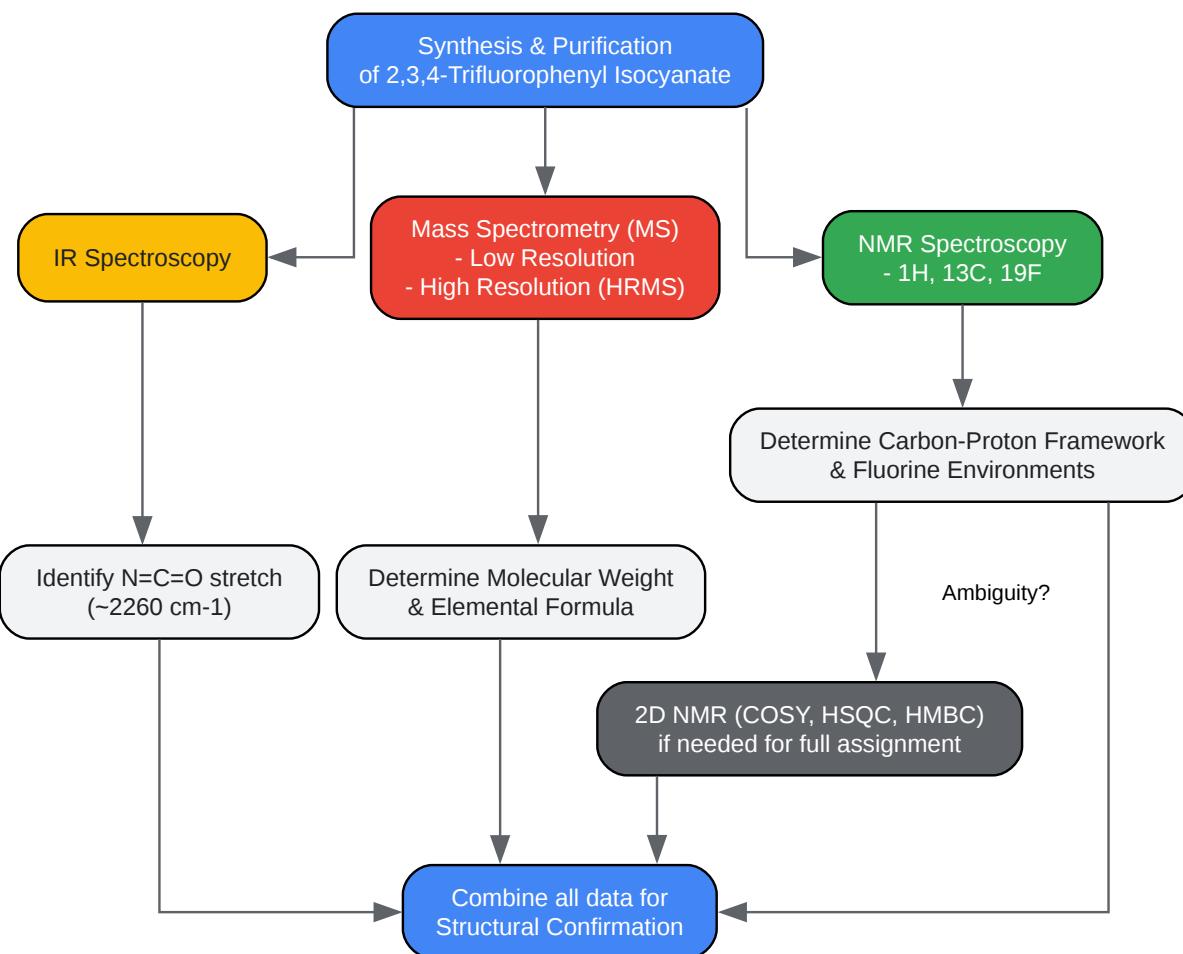
Mass Spectrometry:

- Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound such as **2,3,4-Trifluorophenyl isocyanate**.



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Caption: Workflow for the spectroscopic characterization of a novel compound.

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